(R)-4-Methyl-5,5-diphenyloxazolidin-2-one

Übersicht

Beschreibung

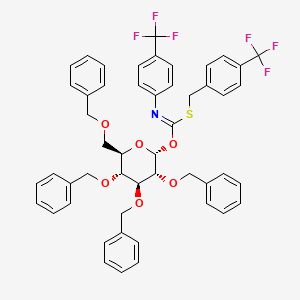

“®-4-Methyl-5,5-diphenyloxazolidin-2-one” is a chemical compound with the following characteristics:

- Chemical Formula : C<sub>17</sub>H<sub>15</sub>NO<sub>2</sub>

- Molecular Weight : Approximately 265.31 g/mol

- Chirality : It is an enantiomer, specifically the ®-enantiomer.

Molecular Structure Analysis

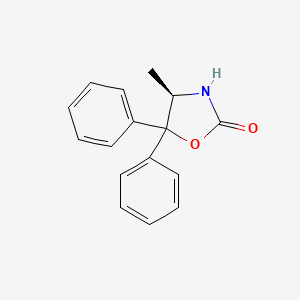

The molecular structure of “®-4-Methyl-5,5-diphenyloxazolidin-2-one” consists of an oxazolidinone ring with a methyl group and two phenyl rings attached. The stereochemistry at the chiral center determines its ®-configuration.

Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:

- Hydrolysis : Cleavage of the oxazolidinone ring.

- Substitution Reactions : Replacing functional groups.

- Reduction or Oxidation : Modifying the oxazolidinone ring or other substituents.

Physical And Chemical Properties Analysis

- Melting Point : Investigate the temperature at which it transitions from solid to liquid.

- Solubility : Assess its solubility in various solvents.

- Stability : Consider its stability under different conditions (e.g., temperature, pH).

Wissenschaftliche Forschungsanwendungen

Conjugate Additions and Synthesis of Enantiomerically Pure Compounds

One significant application of (R)-4-Methyl-5,5-diphenyloxazolidin-2-one is in the field of organic chemistry, particularly in the conjugate addition reactions. These reactions are crucial for preparing enantiomerically pure compounds. For instance, the Li derivative of a similar compound, (S)-4-isopropyl-3-[(methylthio)methyl]-5,5-diphenyloxazolidin-2-one, exhibits high yields and diastereoselectivities in such reactions. This process allows for the synthesis of compounds with multiple stereogenic centers in enantiomerically pure forms (Gaul & Seebach, 2002).

Modification of Evans Auxiliary

(R)-4-Methyl-5,5-diphenyloxazolidin-2-one has been used in modifying the Evans auxiliary, a method used in asymmetric synthesis. This modification has led to simplified reaction conditions and improved yield and diastereoselectivity in various transformations, including alkylations and cycloadditions (Hintermann & Seebach, 1998).

Synthesis Techniques

Innovative synthesis techniques for (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one have been developed, such as the enantiospecific oxidative carbonylation of commercially available compounds. This method offers a streamlined approach for producing oxazolidinone derivatives with high yield (Mancuso et al., 2018).

Chiral Auxiliaries in Asymmetric Synthesis

(R)-4-Methyl-5,5-diphenyloxazolidin-2-one serves as an effective chiral auxiliary in asymmetric synthesis, particularly in the formation of enolates derived from N-acyl-5,5-dimethyloxazolidin-2-ones and N-acyl-5,5-diphenyloxazolidin-2-ones. This application is crucial for achieving high yields and diastereoselectivities in chemical reactions (Bull et al., 1999).

Highly Effective and Recyclable Chiral Auxiliaries

The compound has been studied for its role as a recyclable chiral auxiliary in synthetic chemistry. Its derivatives have been shown to be effective in the synthesis of various enantiomerically pure compounds, such as 1,4-diols and homoaldols (Alexander et al., 2001).

Discovery in Medicinal Chemistry

(R)-4-Methyl-5,5-diphenyloxazolidin-2-one has been part of the discovery and optimization process in medicinal chemistry, particularly in the development of novel Δ-5 desaturase (D5D) inhibitors. These inhibitors have shown promise in treating conditions like atherosclerosis (Fujimoto et al., 2017).

Oxazolidinone Antibacterial Agents

Research has explored the oxazolidinone class of antimicrobial agents, to which (R)-4-Methyl-5,5-diphenyloxazolidin-2-one belongs. These studies focus on their uniquemechanism of bacterial protein synthesis inhibition and their potential as novel antibacterial agents. For example, U-100592 and U-100766, which are oxazolidinone analogs, have been evaluated for their effectiveness against a variety of bacterial clinical isolates, demonstrating the potential of oxazolidinones in treating bacterial infections (Zurenko et al., 1996).

Chiral Auxiliaries for Asymmetric Synthesis

4-Substituted-5,5-dimethyl oxazolidin-2-ones, closely related to (R)-4-Methyl-5,5-diphenyloxazolidin-2-one, have been identified as effective chiral auxiliaries for stereoselective enolate alkylations and conjugate additions. These processes are vital in asymmetric synthesis, emphasizing the importance of these compounds in producing chiral molecules (Davies & Sanganee, 1995).

Safety And Hazards

- Corrosive : Handle with care due to its corrosive properties.

- Skin and Eye Irritation : Avoid direct contact.

- Inhalation Hazard : Prevent inhalation of dust or vapors.

Zukünftige Richtungen

Research should focus on:

- Biological Activity : Investigate potential applications (e.g., pharmaceuticals).

- Improved Synthesis : Develop more efficient and sustainable synthetic routes.

- Toxicology and Environmental Impact : Assess safety and environmental implications.

Please note that this analysis is based on existing knowledge, and further studies may provide additional insights. For a comprehensive review, consult relevant scientific literature.

Eigenschaften

IUPAC Name |

(4R)-4-methyl-5,5-diphenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-12-16(19-15(18)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3,(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUDVMKJOXKZHR-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444098 | |

| Record name | (4R)-4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Methyl-5,5-diphenyloxazolidin-2-one | |

CAS RN |

223906-37-4 | |

| Record name | (4R)-4-Methyl-5,5-diphenyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde](/img/structure/B1588876.png)

![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1588877.png)

![2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine](/img/structure/B1588884.png)